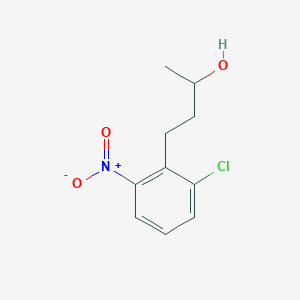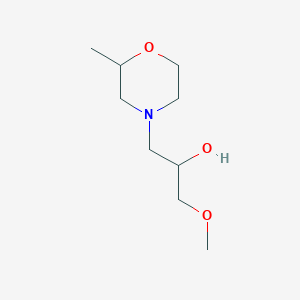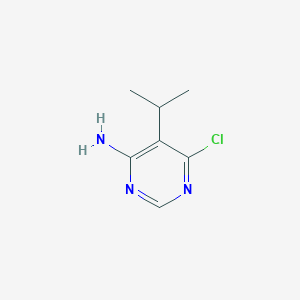
4-(1-methyl-1H-pyrazol-5-yl)-1,2,3,6-tetrahydropyridine
Übersicht
Beschreibung
“4-(1-methyl-1H-pyrazol-5-yl)-1,2,3,6-tetrahydropyridine” is a chemical compound with the CAS Number: 640270-01-5 . It has a molecular weight of 165.24 .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are related studies on the synthesis of pyrazole derivatives. For instance, one study synthesized derivatives containing 3-methyl-1H-pyrazol-5-yl by intermediate derivatization methods (IDMs) .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H15N3 . The monoisotopic mass is 165.126602 Da .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Bioisosteric Replacement and Anti-Inflammatory Properties
4-(1-methyl-1H-pyrazol-5-yl)-1,2,3,6-tetrahydropyridine derivatives have been synthesized and evaluated as anti-inflammatory agents. Notably, these compounds, with various substituents attached to the tetrahydropyridyl N(1)-nitrogen atom, demonstrated that the N-methyl-1,2,3,6-tetrahydropyridyl moiety serves as a suitable bioisosteric replacement for the tolyl moiety found in celecoxib. This finding opens pathways for developing novel anti-inflammatory agents using this core structure (Chowdhury et al., 2008).
Neuroprotective Potential in Parkinson's Disease
Compounds related to this compound have been studied for their neuroprotective properties. Specifically, their roles in models of Parkinson's disease have been explored, examining the mechanisms of neurotoxicity and potential pathways for intervention. This includes studies on how mitochondrial toxins like MPP+ (related to the 1,2,3,6-tetrahydropyridine structure) inhibit pyruvate-malate respiration in isolated mitochondria and cause damage to dopaminergic pathways in the brain (Heikkila et al., 1985). Another study discussed the activation of poly(ADP-ribose) polymerase in response to MPTP toxicity and its implications in the pathogenesis of Parkinson's disease, suggesting potential therapeutic targets for its treatment (Mandir et al., 1999).
Impact on Dopaminergic Neurons and Parkinsonian Syndromes
Further research on the structural analogs of this compound has examined their effects on dopaminergic neurons, particularly in the context of induced Parkinsonian syndromes. Studies have explored the selective vulnerability of these neurons to toxins and investigated the pathways leading to dopaminergic degeneration, offering insights into the progression of Parkinsonian symptoms and potential therapeutic avenues (Waters et al., 1987). This includes an investigation into the role of neuronal nitric oxide in MPTP-induced neurotoxicity and its potential as a target for Parkinson's disease treatment (Hantraye et al., 1996).
Safety and Hazards
Wirkmechanismus
Target of action
Pyrazole derivatives, which this compound is a part of, are known to interact with a variety of biological targets. They are often used in medicinal chemistry due to their ability to bind to various enzymes and receptors . .
Mode of action
The mode of action would depend on the specific targets of the compound. Pyrazole derivatives can act as inhibitors, activators, or modulators of their target proteins, depending on the specific structure of the compound and the nature of the target .
Biochemical pathways
Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Pyrazole derivatives can affect a wide range of pathways, depending on their targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Factors such as the compound’s size, charge, and lipophilicity can affect its bioavailability. For example, the presence of the pyrazole ring and the piperidine ring in the compound could influence its absorption and distribution .
Action environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. For example, the stability of the compound could be affected by its exposure to light, heat, or certain chemicals .
Eigenschaften
IUPAC Name |
4-(2-methylpyrazol-3-yl)-1,2,3,6-tetrahydropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-12-9(4-7-11-12)8-2-5-10-6-3-8/h2,4,7,10H,3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFLMDZOWYPYPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-(Trifluoromethyl)phenyl]thiomorpholine](/img/structure/B1426838.png)
![methyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1426840.png)





![[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]methylamine](/img/structure/B1426848.png)
![2-(Pyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1426849.png)




![(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B1426859.png)